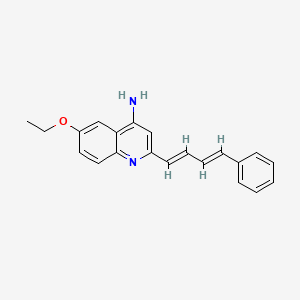
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with an ethoxy group and a phenylbuta-1,3-dienyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Attachment of the Phenylbuta-1,3-dienyl Side Chain: The phenylbuta-1,3-dienyl side chain can be attached through a Heck reaction, which involves the coupling of a bromoquinoline derivative with a phenylbuta-1,3-diene in the presence of a palladium catalyst
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenylbuta-1,3-dienyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, particularly at the 4-amino position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated phenylbuta-1,3-dienyl derivatives.
Substitution: Alkylated or acylated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its conjugated system may be useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA, inhibiting the replication process, or interact with enzymes, altering their activity. The exact pathways and targets depend on the specific application and the cellular context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H20N2O |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
6-ethoxy-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]quinolin-4-amine |
InChI |
InChI=1S/C21H20N2O/c1-2-24-18-12-13-21-19(15-18)20(22)14-17(23-21)11-7-6-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23)/b10-6+,11-7+ |
InChI-Schlüssel |
QPUOGCYSPBZBBZ-JMQWPVDRSA-N |
Isomerische SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)/C=C/C=C/C3=CC=CC=C3)N |
Kanonische SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C=CC=CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


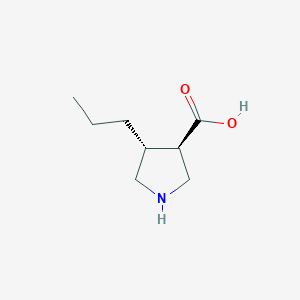
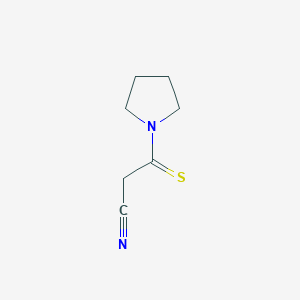
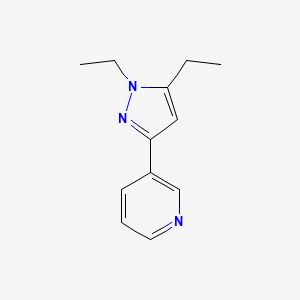
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
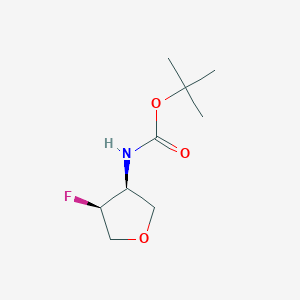
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)

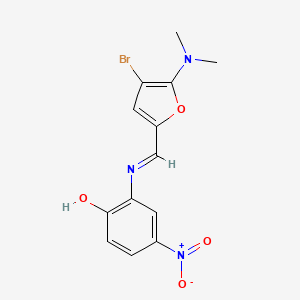
![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)
